molecular formula C17H30O2 B045232 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- CAS No. 117933-89-8

1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-

Cat. No. B045232
M. Wt: 266.4 g/mol
InChI Key: DASQRZJTRKBKPP-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-, also known as 3,4-DMC, is an organic compound derived from the cyclohexene family of compounds. It is a colorless, water-soluble liquid with a sweet, ether-like odor and a low boiling point. 3,4-DMC is a versatile compound with a wide range of applications, from industrial to medical. It is used as an intermediate in the production of a variety of compounds, such as pharmaceuticals, agrochemicals, and synthetic polymers. It is also used as a solvent in the production of polymers, as a catalyst in the production of polyurethanes, and as a precursor in the production of polycarbonates.

Scientific Research Applications

1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- has a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and synthetic polymers. It is also used as a solvent in the production of polymers, as a catalyst in the production of polyurethanes, and as a precursor in the production of polycarbonates. Additionally, 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- has been studied for its potential applications in medicine, such as in the treatment of cancer and other diseases.

Mechanism Of Action

1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting the activity of COX, 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- can reduce the production of prostaglandins and other inflammatory mediators, which can reduce inflammation and pain.

Biochemical And Physiological Effects

1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the activity of cyclooxygenase (COX). Additionally, 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to have anti-bacterial and anti-fungal effects.

Advantages And Limitations For Lab Experiments

1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- is a versatile compound that has a wide range of applications in scientific research. It is relatively easy to synthesize and is relatively stable, making it a suitable reagent for use in laboratory experiments. Additionally, it is water-soluble and has a low boiling point, making it easy to work with in the laboratory. However, 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- is a hazardous compound and should be handled with caution. It is also flammable and should be stored in a cool, dry place away from heat and open flames.

Future Directions

The future of 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)- is promising, as it has a wide range of potential applications in scientific research. Future research could focus on exploring its potential applications in medicine, such as in the treatment of cancer and other diseases. Additionally, further research could be conducted to explore its potential applications in the production of polymers, agrochemicals, and other compounds. Finally, research could be conducted to further understand its mechanism of action and to explore its potential anti-inflammatory, anti-oxidant, anti-bacterial, and anti-fungal effects.

properties

IUPAC Name

5-butan-2-yl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O2/c1-6-14(4)17(5)10-18-16(19-11-17)15-8-7-12(2)9-13(15)3/h9,13-16H,6-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQRZJTRKBKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(COC(OC1)C2CCC(=CC2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051595
Record name 5-(Butan-2-yl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Sec-butyl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane

CAS RN

117933-89-8
Record name 2-(2,4-Dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-1,3-dioxane
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Record name 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-
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Record name 1,3-Dioxane, 2-(2,4-dimethyl-3-cyclohexen-1-yl)-5-methyl-5-(1-methylpropyl)-
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Record name 5-(Butan-2-yl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
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Record name reaction mass of 5-(sec-butyl)-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane and 5-(sec-butyl)-2-(4,6-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
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Record name 2-(2,4-Dimethylcyclohex-3-ene-1-yl)-5-methyl-(1-methylpropyl)-1,3-dioxane
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Synthesis routes and methods

Procedure details

An aqueous NaOH solution (30%, 420 g) was added at room temperature into a stirred mixture of 2,3-dimethyl pentanal (325 g, prepared as above in EXAMPLE II) and aqueous formaldehyde solution (CH2O) (30%, 722 g) while the reaction temperature was allowed to rise up to about 80° C. due to the exothermic reaction. After the addition was completed, the reaction mixture was cooled to about 40° C. The organic phases was separated and fractionally distilled to afford 2-sec-butyl-2-methyl-propane-1,3-diol (277 g). 2-sec-Butyl-2-methyl-propane-1,3-diol was reacted with 2,4-dimethyl-cyclohex-3-enecarbaldehyde to afford 5-sec-butyl-2-(2,4-dimethyl-cyclohex-3-enyl)-5-methyl-[1,3]dioxane according to previous disclosure (See, for example, U.S. Pat. No. 6,444,637).
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